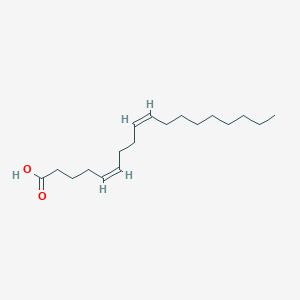

(5Z,9Z)-octadeca-5,9-dienoic acid

Descripción general

Descripción

(5Z,9Z)-octadeca-5,9-dienoic acid is a polyunsaturated fatty acid with two double bonds located at the 5th and 9th positions in the carbon chain This compound is part of a larger family of dienoic acids, which are known for their biological and chemical significance

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,9Z)-octadeca-5,9-dienoic acid typically involves the stereoselective cross-cyclomagnesiation reaction of aliphatic and oxygen-containing 1,2-dienes catalyzed by Cp2TiCl2 . This method ensures high yields and selectivity, making it a preferred route for laboratory synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale application of the aforementioned synthetic route. Industrial processes would likely optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

(5Z,9Z)-octadeca-5,9-dienoic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or hydroxylated products.

Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.

Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst is often used.

Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are frequently employed.

Major Products

Oxidation: Epoxides and hydroxylated fatty acids.

Reduction: Saturated fatty acids.

Substitution: Various substituted dienoic acids depending on the reagents used.

Aplicaciones Científicas De Investigación

(5Z,9Z)-octadeca-5,9-dienoic acid, also known as taxoleic acid, is an octadecadienoic acid found in Teucrium cubense, Taxus baccata, and Pinus koraiensis . Research on synthetic analogs of natural (5Z,9Z)-diene acids has explored their potential in medicinal chemistry, particularly in creating hybrid molecules with anticancer activity .

Synthesis of Hybrid Molecules

- Objective: To develop compounds with high cytotoxicity against tumor lines, enhanced cell penetration, inhibition of cell cycle enzymes, and activation of signaling pathways related to cell growth and proliferation .

- Method: Combining (5Z,9Z)-diene acids with other active molecules like oleanolic acid to create hybrid molecules . Oleanolic acid, a synthetic triterpenoid, is known for its anti-inflammatory properties and ability to induce immune responses .

Anticancer Activity

- Hybrid molecule 9a: In a study, compound 9a , a hybrid molecule containing oleanolic acid and a 1Z,5Z-diene fragment, notably impacted all phases of the cell cycle, with a pronounced effect on the G1, pre-G0, and G2 phases .

- Cytotoxicity: Synthetic analogs of (5Z,9Z)-diene acids have demonstrated cytotoxicity against Jurkat, K562, U937, and HEK293 cell lines, with compound 9a showing the highest activity . IC50 values for compound 9a were 4.5, 3.1, 2.8, and 26.17 μM/L, respectively .

- Apoptosis Induction: Compound 9a shows the highest percentage of cells in the pre-G0 phase, suggesting it induces apoptosis .

Cell Cycle Disruption

- S-Phase Increase: Compounds 7a and 9a notably increased the cell population in the S-phase (48.89% and 46.10%, respectively) compared to controls .

- G2/M Phase Reduction: Compounds 7a and 9a reduced the percentage of cells in the G2/M phase (1.91% and 3.96%, respectively) .

- Hybrid molecule 7: The hybrid molecule 7 , based on oleanolic and (5Z,9Z)-tetradeca-5.9-dienedicarboxylic acids, has a cytotoxic effect on lymphoid and myeloid leukemia cell lines, effectively inducing apoptosis and causing cell cycle arrest . It particularly arrests cells in the S phase and accumulates them in the G0 phase .

Mecanismo De Acción

The biological effects of (5Z,9Z)-octadeca-5,9-dienoic acid are primarily mediated through its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism and signal transduction pathways. For example, it has been shown to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription .

Comparación Con Compuestos Similares

Similar Compounds

(5Z,9Z)-eicosa-5,9-dienoic acid: Another dienoic acid with similar chemical properties but a longer carbon chain.

Arachidonic acid: A polyunsaturated fatty acid with four double bonds, known for its role in inflammation and cell signaling.

Uniqueness

(5Z,9Z)-octadeca-5,9-dienoic acid is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological activity. Its shorter carbon chain compared to (5Z,9Z)-eicosa-5,9-dienoic acid makes it more suitable for certain applications where shorter chain length is advantageous .

Actividad Biológica

(5Z,9Z)-octadeca-5,9-dienoic acid, also known as taxoleic acid, is a polyunsaturated fatty acid with significant biological activity due to its unique structure characterized by double bonds at the 5th and 9th positions. This compound has garnered attention in various fields of research, particularly in biochemistry and pharmacology, due to its effects on cellular processes and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C18H32O2

- Molecular Weight : 280.45 g/mol

- Structure : Contains two cis double bonds, which contribute to its reactivity and biological function.

The biological activity of this compound is primarily attributed to its interaction with key cellular enzymes and pathways:

- Inhibition of Topoisomerase I : This compound has been shown to inhibit human topoisomerase I, an enzyme crucial for DNA replication and transcription. The inhibition occurs at concentrations around 800 µM, highlighting its potential as an anticancer agent .

- Induction of Apoptosis : Studies indicate that this compound induces apoptosis in various cancer cell lines such as Jurkat and K562. The mechanism involves cell cycle arrest and activation of apoptotic pathways .

- Effects on Cell Cycle : The compound affects multiple phases of the cell cycle:

Antitumor Activity

Research indicates that this compound exhibits cytotoxic effects against tumor cells. A synthetic analog demonstrated IC50 values of 4.5 µM for Jurkat cells and 3.1 µM for K562 cells, indicating potent antitumor properties .

Antimicrobial Properties

The compound has shown antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, with minimum inhibitory concentrations (MIC) of 80 µM and 200 µM respectively . This suggests potential applications in treating bacterial infections.

Anti-inflammatory Potential

Research into hybrid molecules containing this compound has revealed anti-inflammatory properties through mechanisms such as the induction of nitric oxide synthase and cyclooxygenase-2 in macrophages .

Case Studies

- Synthetic Analog Development : A series of synthetic analogs were developed to enhance the biological activity of this compound. One notable hybrid compound exhibited enhanced cytotoxicity against various cancer cell lines while maintaining the essential features of the original fatty acid .

- Cell Cycle Analysis : A study analyzing the effects on the cell cycle showed that compounds derived from this compound could significantly alter cell distribution across different phases, providing insights into their mechanism of action against cancer cells .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | Polyunsaturated fatty acid | 4.5 | Antitumor |

| (5Z,9Z)-eicosa-5,9-dienoic acid | Polyunsaturated fatty acid | Not specified | Antitumor |

| Arachidonic acid | Polyunsaturated fatty acid | Not specified | Inflammatory mediator |

Propiedades

IUPAC Name |

(5Z,9Z)-octadeca-5,9-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,13-14H,2-8,11-12,15-17H2,1H3,(H,19,20)/b10-9-,14-13- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJAXEWDHVOILU-KWUOUXIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCC=CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CC/C=C\CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.